2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid
Overview
Description
2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is a heterocyclic compound featuring an oxazole ring substituted with a 4-fluorobenzyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization with a suitable reagent such as phosphorus oxychloride to yield the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield reduced oxazole derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include oxazole-4-carboxylic acid derivatives.
- Reduction products include reduced oxazole derivatives.
- Substitution products include various substituted oxazole derivatives .
Scientific Research Applications
2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is utilized in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The fluorobenzyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid
- 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid
- 2-(4-Methylbenzyl)oxazole-4-carboxylic Acid
Comparison: 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOHVYLKRLVMOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CO2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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